Montixanthone
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Overview
Description
Montixanthone is a naturally occurring xanthone derivative found in the roots of the plant Cudrania fruticosa . Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound, with the molecular formula C14H10O6, is recognized for its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Montixanthone can be synthesized through various methods, including the classical and modified Grover, Shah, and Shah reaction. This involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Cudrania fruticosa roots, followed by purification processes to isolate the compound. Advanced techniques such as microwave heating have also been employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Montixanthone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated xanthones.
Scientific Research Applications
Montixanthone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active xanthone derivatives.
Biology: Studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals and as a natural product in cosmetic formulations.
Mechanism of Action
Montixanthone exerts its effects through various molecular targets and pathways:
DNA Intercalation: this compound can intercalate into DNA, causing crosslinks and strand breaks, which can inhibit the replication of cancer cells.
Enzyme Inhibition: It inhibits enzymes such as topoisomerase II, which is responsible for uncoiling and repairing damaged DNA.
Anti-inflammatory Pathways: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Montixanthone is unique among xanthones due to its specific substituents and biological activities. Similar compounds include:
Mangiferin: Known for its anti-diabetic and antioxidant properties.
Garciniaxanthone: Recognized for its anti-cancer and anti-inflammatory activities.
Alpha-Mangostin: Studied for its potential anti-cancer and anti-microbial effects.
This compound stands out due to its potent anti-cancer and anti-inflammatory properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H10O6 |
---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3,6,7-trihydroxy-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-11-2-6(15)3-12-13(11)14(18)7-4-8(16)9(17)5-10(7)20-12/h2-5,15-17H,1H3 |
InChI Key |
NHQMTEDPFLHWEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=CC(=C(C=C3O2)O)O)O |
Origin of Product |
United States |
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